molecular formula C7H2F2N2O2 B1398595 3,5-Difluoro-4-nitrobenzonitrile CAS No. 1123172-88-2

3,5-Difluoro-4-nitrobenzonitrile

Cat. No. B1398595
Key on ui cas rn: 1123172-88-2
M. Wt: 184.1 g/mol
InChI Key: NZIZYTSUHGNYMD-UHFFFAOYSA-N
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Patent
US08093406B2

Procedure details

Thionylchloride (1.0 mol, 134 mL) was added to MeOH (400 mL) at −10° C. to −20° C. over a period of 0.5 h. To this solution was added 3,5-difluoro-4-nitro-benzonitrile (33.5 g, 180 mmol) and the reaction mixture was allowed to warm to 25° C. and stirred overnight at 25° C. Afterwards the temperature was slowly increased to 50° C. over 2 h and the evolving gas was trapped in a gas washer. Finally the reaction mixture was heated at reflux for 2 h. The cooled reaction mixture was filtered and concentrated. The crude product was dissolved in EtOAc and washed with cold aq. NaHCO3 solution and brine, dried over MsSO4, filtered and concentrated. The residue was crystallized from EtOAc-hexane to yield the title compound as an orange solid: TLC (hexane-EtOAc 3:1) Rf=0.38; HPLC RtA=1.74 min; 1H NMR (400 MHz, CDCl3): δ 7.76 (d, 2H), 3.98 (s, 3H).
Quantity
134 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
33.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=[O:2].[F:5][C:6]1[CH:7]=[C:8]([CH:11]=[C:12]([F:17])[C:13]=1[N+:14]([O-:16])=[O:15])[C:9]#N.[CH3:18][OH:19]>>[CH3:18][O:19][C:9](=[O:2])[C:8]1[CH:7]=[C:6]([F:5])[C:13]([N+:14]([O-:16])=[O:15])=[C:12]([F:17])[CH:11]=1

Inputs

Step One
Name
Quantity
134 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
400 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
33.5 g
Type
reactant
Smiles
FC=1C=C(C#N)C=C(C1[N+](=O)[O-])F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
stirred overnight at 25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Afterwards the temperature was slowly increased to 50° C. over 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
Finally the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The crude product was dissolved in EtOAc
WASH
Type
WASH
Details
washed with cold aq. NaHCO3 solution and brine
CUSTOM
Type
CUSTOM
Details
dried over MsSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from EtOAc-hexane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC(C1=CC(=C(C(=C1)F)[N+](=O)[O-])F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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